sodium;(3S)-3-hydroxybutanoate
Description
Sodium (3S)-3-hydroxybutanoate (CAS: 127604-16-4) is the sodium salt of the (S)-enantiomer of 3-hydroxybutanoic acid. It is a chiral compound with applications in biochemical research, particularly in studies related to ketone metabolism and the ketogenic diet. The compound exists as a white crystalline solid and is water-soluble due to its ionic nature . Its stereospecificity is critical, as the (S)-enantiomer is a precursor to (S)-β-hydroxybutyrate, a ketone body involved in energy metabolism .
Properties
IUPAC Name |
sodium;(3S)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-DFWYDOINSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Hydrolysis of Ethyl 3-Hydroxybutyrate
The most widely documented method involves the saponification of ethyl (3S)-3-hydroxybutyrate with sodium hydroxide. Key parameters include:
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Solvent System : A mixed solvent of water and low-boiling organic solvents (e.g., methanol, ethanol, or acetonitrile) is critical for balancing reaction efficiency and crystallinity. Optimal organic solvent ratios range from 20–98% by mass, with ethyl 3-hydroxybutyrate-to-solvent ratios of 0.5–0.8:1.
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Temperature Control : Reactions proceed at 5–25°C during NaOH addition to prevent racemization, followed by heating to 50–80°C to dissolve residual NaOH.
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Cooling and Crystallization : Gradual cooling (0.5–1.0°C/min) to 0–10°C under stirring (100–150 rpm) yields crystals with >90% crystallinity. Post-crystallization washing with ethanol or isopropanol removes impurities.
Yield and Purity :
Alternative Ester Substrates and Process Modifications
Methyl 3-hydroxybutyrate serves as a viable substrate, with sodium hydroxide in water achieving 95.1% yield after distillation and isopropanol-induced crystallization. This method eliminates acetone, reducing solvent toxicity and cost.
Comparative Analysis of Ester Substrates :
| Substrate | Solvent | Yield | Crystallinity |
|---|---|---|---|
| Ethyl ester | Ethanol/water | 95% | 98.1% |
| Methyl ester | Water | 95.1% | 85% |
Crystallinity Optimization Strategies
Controlled Cooling and Stirring Rates
Crystallinity is highly dependent on cooling rates and agitation. A cooling rate of 0.5–1.0°C/min combined with stirring at 100–150 rpm produces a loose powder morphology, minimizing moisture absorption.
X-ray Diffraction (XRD) Characterization
XRD patterns for high-crystallinity batches show characteristic peaks at 2θ = 6.80°, 13.69°, and 21.77°, confirming a monoclinic crystal system. The use of Bruker D8 Advance XRD with CuKα radiation ensures precise phase identification.
Large-Scale Production and Industrial Adaptations
Solvent Recycling and Energy Efficiency
Patents highlight distillation of water below 40°C to recover organic solvents, reducing material loss by 15–20%. Vacuum drying at 30–70°C for 8 hours achieves residual solvent levels <0.1%.
Decolorization and Filtration
Activated carbon (0.1–0.5% w/w) effectively removes colored impurities, with filtration through cellulose membranes ensuring >99% purity.
Enantiomeric Control and Challenges
While most methods focus on the R-enantiomer, adapting these protocols for the S-enantiomer requires enantiomerically pure starting materials. Kinetic resolution using stereoselective catalysts (e.g., yttrium complexes) has been proposed for chiral synthesis, though industrial adoption remains limited .
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;(3S)-3-hydroxybutanoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.
Scientific Research Applications
1.1. Role in Metabolic Disorders
Sodium 3-hydroxybutyrate is primarily recognized for its role as a ketone body, which serves as an alternative energy source during states of low carbohydrate availability, such as fasting or ketogenic diets. It has been studied for its potential benefits in conditions like:
- Epilepsy : Ketogenic diets rich in sodium 3-hydroxybutyrate have shown promise in reducing seizure frequency in drug-resistant epilepsy patients. A study indicated that the administration of ketone bodies could enhance neuronal resilience against excitotoxicity and oxidative stress .
- Neurodegenerative Diseases : Research suggests that sodium 3-hydroxybutyrate may exert neuroprotective effects in diseases such as Alzheimer's and Parkinson's by reducing inflammation and oxidative stress, promoting mitochondrial function, and enhancing cognitive performance .
1.2. Inflammatory Bowel Disease (IBD)
Recent studies have highlighted the anti-inflammatory properties of sodium 3-hydroxybutyrate. In animal models of colitis, it has been shown to significantly reduce inflammation and prevent colorectal carcinogenesis by modulating immune responses through the GPR109a receptor pathway . This suggests its potential use as a dietary supplement for IBD management.
2.1. Dietary Supplement
Sodium 3-hydroxybutyrate is increasingly used as a dietary supplement aimed at enhancing athletic performance and weight management. Its ability to promote ketosis can assist athletes in improving endurance by utilizing fat stores more efficiently during prolonged physical activity .
2.2. Food Industry
In the food industry, sodium 3-hydroxybutyrate is being explored as an ingredient in functional foods designed to support metabolic health. Its incorporation into products may help address obesity and metabolic syndrome by promoting fat oxidation and reducing appetite .
3.1. Microbial Fermentation
Sodium 3-hydroxybutyrate is utilized in microbial fermentation processes for the production of bioplastics and biofuels. Certain bacterial strains can convert organic substrates into this compound, which can then be further processed into polyhydroxybutyrate (PHB), a biodegradable plastic .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of compound “sodium;(3S)-3-hydroxybutanoate” involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares sodium (3S)-3-hydroxybutanoate with structurally or functionally related hydroxybutanoate derivatives:
Key Research Findings:
Enantiomeric Purity: Ethyl (3S)-3-hydroxybutanoate can be synthesized with 100% enantiomeric excess via enzymatic resolution or enantioselective hydrogenation, making it invaluable for asymmetric synthesis .
Metabolic Relevance: Sodium (3S)-3-hydroxybutanoate and its diester analog [(3S)-3-hydroxybutyl] (3S)-3-hydroxybutanoate are both precursors to (S)-β-hydroxybutyrate, a ketone body with distinct metabolic effects compared to the (R)-enantiomer .
Structural Impact on Solubility: Sodium salts (e.g., sodium (3S)-3-hydroxybutanoate) exhibit higher water solubility than ester derivatives (e.g., ethyl or isobutyl esters), which are more lipophilic and suitable for lipid-based delivery systems .
Synthetic Versatility: The tert-butyl ester of (S)-3-hydroxybutanoate is used as a protecting group in multi-step organic syntheses due to its stability under acidic and basic conditions .
Critical Analysis of Differences:
- Stereochemistry: The (S)-enantiomers (e.g., sodium (3S)-3-hydroxybutanoate) are biologically active in human ketogenesis, whereas (R)-enantiomers may lack metabolic compatibility .
- Functional Groups : Esters (e.g., ethyl, isobutyl) are typically volatile and used in flavor chemistry, while sodium salts are preferred for aqueous-phase biochemical assays .
- Synthesis Methods :
Q & A
What are the recommended methods for synthesizing sodium (3S)-3-hydroxybutanoate with high enantiomeric purity?
Methodological Answer:
Synthesis typically involves enzymatic or chemical resolution to achieve stereochemical purity. For example, methyl (2S,3S)-3-hydroxy-2-methylbutanoate can be hydrolyzed under basic conditions to yield the sodium salt. Chiral catalysts or lipases (e.g., from Candida antarctica) are often used to ensure enantioselectivity. Post-synthesis, enantiomeric excess can be validated using chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. NMR analysis (e.g., ¹H-NMR at 400 MHz in CDCl₃) confirms structural integrity by identifying characteristic peaks, such as δ 1.21–1.27 (doublets for methyl groups) and 3.9–3.96 ppm (pentet for hydroxyl-bearing carbon) .
How should sodium (3S)-3-hydroxybutanoate be handled and stored to ensure stability?
Methodological Answer:
Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. Use inert gas (e.g., argon) purging for long-term storage in aqueous solutions. During experiments, wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Waste must be segregated into halogen-free containers and treated via neutralization or incineration by certified waste management services. Refer to safety data sheets (SDS) for acute toxicity guidelines (e.g., LD₅₀ data) and first-aid protocols .
What analytical techniques are most effective for characterizing the stereochemical purity of sodium (3S)-3-hydroxybutanoate?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to separate enantiomers.
- Polarimetry : Measure optical rotation ([α]²⁵D) and compare to literature values for (S)- and (R)-enantiomers.
- NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns for enantiomers in ¹H-NMR .
How does sodium (3S)-3-hydroxybutanoate influence enzymatic activity in studies involving 3-hydroxybutyrate dehydrogenase (HBDH)?
Methodological Answer:
In HBDH-catalyzed reactions (EC 1.1.1.30), the (S)-enantiomer acts as a substrate for NAD⁺-dependent oxidation to acetoacetate. Kinetic assays (e.g., spectrophotometric monitoring of NADH at 340 nm) can determine Michaelis constants (Kₘ) and inhibition profiles. Compare activity with the (R)-enantiomer, which is not metabolized by HBDH, to validate stereospecificity .
What are the common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- R-Enantiomer Contamination : Use enantioselective catalysts or kinetic resolution.
- Unreacted Ester Precursors : Purify via recrystallization in ethanol/water or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Sodium Salts of Byproducts : Ion-exchange chromatography (e.g., Dowex® 50WX8 resin) removes residual ions .
In metabolic studies, how does sodium (3S)-3-hydroxybutanoate compare to its R-enantiomer in bioavailability and activity?
Methodological Answer:
The (S)-enantiomer is a physiological ketone body and mitochondrial energy substrate, whereas the (R)-form is not metabolically active. In vivo studies (e.g., rodent models) show the (S)-enantiomer elevates blood β-hydroxybutyrate levels within 30 minutes post-administration, while the (R)-form requires 2–3 hours. Use isotope-labeled tracers (e.g., ¹³C-(3S)-3-hydroxybutanoate) to track carbon flux via LC-MS .
What challenges arise in maintaining sodium (3S)-3-hydroxybutanoate stability in cell culture studies?
Methodological Answer:
Degradation occurs via oxidation or microbial contamination. Stabilize by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
